molecular formula C13H20BrNO3 B268066 N-(3-bromo-4,5-dimethoxybenzyl)-N-(3-methoxypropyl)amine

N-(3-bromo-4,5-dimethoxybenzyl)-N-(3-methoxypropyl)amine

Cat. No. B268066
M. Wt: 318.21 g/mol
InChI Key: RPLCBBZRRCTVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4,5-dimethoxybenzyl)-N-(3-methoxypropyl)amine, also known as "DOB" or "4-bromo-2,5-dimethoxyamphetamine," is a chemical compound that belongs to the phenethylamine family. DOB is a potent psychedelic drug that has been used in scientific research to study the mechanism of action and physiological effects of psychedelics.

Mechanism of Action

The mechanism of action of DOB involves its binding to serotonin receptors, particularly the 5-HT2A receptor. This binding leads to the activation of intracellular signaling pathways, which ultimately results in the modulation of neurotransmitter release and the regulation of mood, perception, and cognition. DOB has also been found to have affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
Biochemical and Physiological Effects
DOB has been found to produce a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has also been found to increase heart rate, blood pressure, and body temperature. DOB has been shown to produce long-lasting effects, with some studies reporting effects lasting up to 24 hours.

Advantages and Limitations for Lab Experiments

DOB has several advantages for lab experiments, including its potency and selectivity for serotonin receptors. It has also been found to produce long-lasting effects, which allows for the study of the long-term effects of psychedelics. However, DOB has some limitations, including its potential for toxicity and the difficulty of obtaining and handling the compound.

Future Directions

For the study of DOB and other psychedelics include investigating their therapeutic potential and developing new compounds with improved safety and efficacy profiles.

Synthesis Methods

The synthesis of DOB involves the reaction of 2,5-dimethoxybenzaldehyde with 3-bromo-1-chloropropane in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified through recrystallization.

Scientific Research Applications

DOB has been used in scientific research to study the mechanism of action and physiological effects of psychedelics. It has been found to bind to serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. DOB has also been used to investigate the relationship between serotonin receptor binding and the subjective effects of psychedelics.

properties

Product Name

N-(3-bromo-4,5-dimethoxybenzyl)-N-(3-methoxypropyl)amine

Molecular Formula

C13H20BrNO3

Molecular Weight

318.21 g/mol

IUPAC Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C13H20BrNO3/c1-16-6-4-5-15-9-10-7-11(14)13(18-3)12(8-10)17-2/h7-8,15H,4-6,9H2,1-3H3

InChI Key

RPLCBBZRRCTVIW-UHFFFAOYSA-N

SMILES

COCCCNCC1=CC(=C(C(=C1)Br)OC)OC

Canonical SMILES

COCCCNCC1=CC(=C(C(=C1)Br)OC)OC

Origin of Product

United States

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